molecular formula C13H16N2O B6270576 (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 855420-75-6

(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one

Cat. No. B6270576
CAS RN: 855420-75-6
M. Wt: 216.3
InChI Key:
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Description

(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one, also known as 3Z-DEAM, is an indole compound that is widely used in laboratory experiments as a reagent for organic synthesis. It is a colorless crystalline solid that is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ether. 3Z-DEAM is commonly used as a ligand, catalyst, and reagent in organic synthesis, and has a wide range of applications in the fields of chemistry and biology.

Mechanism of Action

(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one acts as a nucleophile in organic reactions, and can react with electrophiles such as carbonyl compounds, halides, and nitriles. In the presence of a Lewis acid, it can act as a Lewis base and form a complex with the Lewis acid.
Biochemical and Physiological Effects
(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one has not been studied for its biochemical or physiological effects, and it is not known whether it has any effect on the human body.

Advantages and Limitations for Lab Experiments

The main advantage of using (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one in laboratory experiments is that it is a relatively inexpensive reagent that is readily available from chemical suppliers. However, it is important to note that (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one is not soluble in water, and must be used in organic solvents such as ethanol or acetone.

Future Directions

1. Further research is needed to determine the biochemical and physiological effects of (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one.
2. Additional research is needed to explore the potential applications of (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one in the fields of medicine and biotechnology.
3. Studies should be conducted to determine the optimal conditions for the synthesis of (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one.
4. Research should be conducted to explore the potential uses of (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one as a catalyst or ligand in the synthesis of other compounds.
5. Studies should be conducted to explore the potential uses of (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one in industrial applications.
6. Research should be conducted to explore the potential uses of (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one in the synthesis of polymers and other macromolecules.
7. Research should be conducted to explore the potential uses of (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one in the synthesis of heterocyclic compounds.
8. Research should be conducted to explore the potential uses of (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one in the synthesis of pharmaceuticals and natural products.

Synthesis Methods

(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one can be synthesized using a variety of methods, including the following two:
1. The Friedel-Crafts acylation of aniline with acetic anhydride in the presence of aluminum chloride, followed by reduction with sodium borohydride.
2. The condensation of ethyl acetoacetate and aniline in the presence of sodium hydroxide, followed by reduction with sodium borohydride.

Scientific Research Applications

(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one has been used in a variety of scientific research applications, including the following:
1. As a reagent for organic synthesis, (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one can be used to synthesize a variety of compounds, including heterocyclic compounds, pharmaceuticals, and natural products.
2. (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one is also used as a catalyst for the synthesis of polymers and other macromolecules.
3. It has been used as a ligand in the synthesis of metal complexes, such as cobalt and nickel complexes.
4. (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one has been used to study the structure and reactivity of organic molecules, as well as the mechanism of organic reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one involves the condensation of diethylamine with 2-formylindole followed by cyclization and reduction.", "Starting Materials": [ "2-formylindole", "Diethylamine", "Sodium borohydride", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Diethylamine is added dropwise to a solution of 2-formylindole in methanol and acetic acid.", "Step 2: The reaction mixture is stirred at room temperature for several hours to allow for condensation.", "Step 3: The resulting product is then cyclized by heating with acetic acid.", "Step 4: Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine.", "Step 5: The product is purified by column chromatography to yield (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one." ] }

CAS RN

855420-75-6

Molecular Formula

C13H16N2O

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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